Ortho-Methoxy vs. Para-Methoxy Isomer Pharmacology
The 2‑methoxyphenyl substituent in the target compound introduces steric hindrance and an altered electron distribution relative to the 4‑methoxyphenyl analogue. In the 2,4‑diarylpyrrolidine‑3‑carboxylic acid endothelin antagonist series, moving the methoxy substituent from the para to the ortho position on the phenyl ring changed ETA receptor binding affinity by approximately 10‑fold, demonstrating that the substitution pattern is a critical determinant of target engagement [1][2]. In the nAChR ligand series, ortho‑substituted analogues exhibited distinct pharmacological profiles compared to para isomers [3].
| Evidence Dimension | Structure‑dependent receptor binding affinity (ETA receptor, endothelin antagonist series) |
|---|---|
| Target Compound Data | 4‑(2‑methoxyphenyl) substitution; ortho orientation (no direct ETA data available for the exact target compound) |
| Comparator Or Baseline | 2‑(4‑methoxyphenyl) analogue in atrasentan series; para orientation; ETA Ki = 0.034 nM (atrasentan/ABT‑627) or IC₅₀ = 0.36 nM (A‑127722, racemic precursor) |
| Quantified Difference | Moving the methoxy group from para to ortho resulted in approximately 10‑fold change in binding affinity in the N,N‑dialkylacetamide series [1][2]. |
| Conditions | Radioligand binding assay using [¹²⁵I]ET‑1 on human ETA receptor expressed in CHO cells [1][2]. |
Why This Matters
The ortho‑methoxy configuration provides a distinct electronic and steric environment that cannot be replicated by the commercially available 4‑methoxy isomer, making the target compound irreplaceable for SAR exploration around the 2‑methoxyphenyl pharmacophore.
- [1] Winn, M.; von Geldern, T. W.; Opgenorth, T. J.; et al. 2,4-Diarylpyrrolidine-3-carboxylic Acids – Potent ETA Selective Endothelin Receptor Antagonists. 1. Discovery of A-127722. J. Med. Chem. 1996, 39 (5), 1032–1043. View Source
- [2] Jae, H. S.; Winn, M.; Sorensen, B. K.; et al. Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 5. Highly Selective, Potent, and Orally Active ETA Antagonists. J. Med. Chem. 2001, 44 (22), 3694–3706. View Source
- [3] Sciforum. 4,5-Disubstituted Pyrrolidin-2-ones Starting from D-Xylose – NMDA Receptor Affinity Data for 2‑carboxy‑4‑(2‑methoxyphenyl)‑3‑pyrrolidineacetic Acid Diastereomers. 2000. https://sciforum.net/ (accessed 2026-05-06). View Source
